6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione
Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences . The methoxyphenyl and phenyl groups are common substituents in organic chemistry, known to impact the physical, chemical, and biological properties of the compounds they are attached to .
Molecular Structure Analysis
The molecular structure of a compound like “6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione” would likely be determined using techniques such as X-ray crystallography . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of a compound is often determined by its frontier molecular orbitals, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . A large HOMO-LUMO gap usually indicates low reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods and can also be predicted using computational chemistry methods . These properties include melting point, solubility, and reactivity .Scientific Research Applications
Antioxidant Activities
6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione and its derivatives have been extensively studied for their antioxidant properties. A study by Dudhe et al. (2013) synthesized a series of derivatives and found significant in-vitro antioxidant activity, comparing favorably against ascorbic acid in DPPH assays (Dudhe, Sharma, Chaudhary Dudhe, & Verma, 2013). Another study by Dudhe et al. (2014) discovered a new class of potent antioxidants within substituted pyrimidine derivatives, emphasizing the significance of these compounds in antioxidant research (Dudhe, Sharma, & Verma, 2014).
COX Inhibition and Anti-inflammatory Properties
Research by Seebacher et al. (2015) explored new 4-phenylpyrimidine-2(1H)-thiones for their ability to inhibit COX-1 and COX-2 enzymes, important in the development of anti-inflammatory drugs. This study highlights the potential therapeutic applications of these compounds (Seebacher, Faist, Presser, Weis, Saf, Kaserer, Temml, Schuster, Ortmann, Otto, & Bauer, 2015).
Corrosion Inhibition
The corrosion inhibition properties of derivatives of 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione have been a subject of research. For instance, Yadav et al. (2015) investigated spiropyrimidinethiones as corrosion inhibitors in acidic environments, finding them effective in protecting mild steel against corrosion (Yadav, Sinha, Kumar, & Sarkar, 2015). Singh et al. (2016) also studied thiopyrimidine derivatives as corrosion inhibitors, demonstrating their utility in industrial applications (Singh, Singh, & Quraishi, 2016).
Structural and Molecular Analysis
The molecular and structural characteristics of various derivatives have been the focus of many studies. For example, Ozturk and Wallis (1996) determined the structure of a related compound at low temperatures, providing insights into its chemical behavior (Ozturk & Wallis, 1996). Al‐Refai et al. (2014) performed a comprehensive study on the synthesis, characterization, and X-ray structure analysis of a derivative, furthering understanding of its chemical properties (Al‐Refai, Geyer, Marsch, & Ali, 2014).
Safety And Hazards
properties
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXJZRZMFPGGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497574 | |
Record name | 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |
CAS RN |
66443-37-6 | |
Record name | 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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